
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is characterized by the presence of an aminomethyl group at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde . The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst.
Another approach involves the use of Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or Suzuki–Miyaura couplings, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the process. Common solvents include methanol, ethanol, and dimethyl sulfoxide (DMSO), while catalysts such as palladium on carbon (Pd/C) are frequently used in coupling reactions.
化学反応の分析
Types of Reactions
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-6-methyl-3H-pyridin-2-one.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
科学的研究の応用
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyridinone derivatives.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the methoxy and methyl groups contribute to the compound’s overall binding affinity and specificity . The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
3-(aminomethyl)-4-hydroxy-6-methyl-3H-pyridin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(aminomethyl)-4-methoxy-5-methyl-3H-pyridin-2-one: Similar structure but with the methyl group at the 5-position instead of the 6-position.
3-(aminomethyl)-4-methoxy-6-ethyl-3H-pyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an aminomethyl and a methoxy group on the pyridinone ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3,6H,4,9H2,1-2H3 |
InChIキー |
WVWNGNQAHWFCMN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C(C(=C1)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
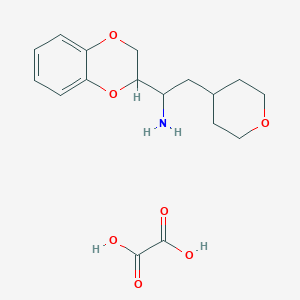
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
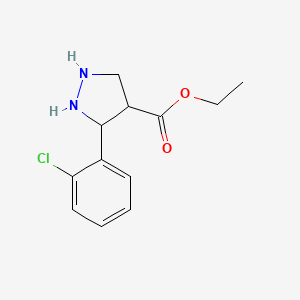
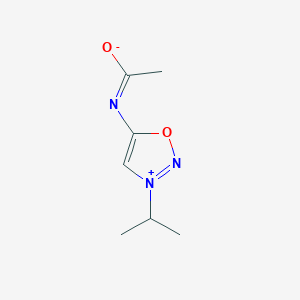


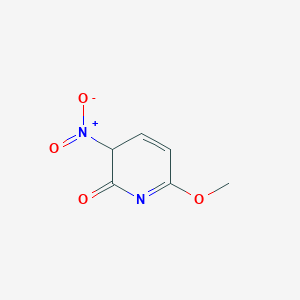


![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)
![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
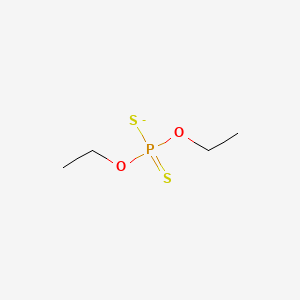
![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)
